

Application Notes and Protocols for In Vivo Injection of Telratolimod

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Compound of Interest

Compound Name: *Telratolimod*

Cat. No.: *B608962*

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Introduction

Telratolimod (also known as MEDI9197 or 3M-052) is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Activation of these receptors, which are primarily expressed in endosomal compartments of immune cells like dendritic cells (DCs), B lymphocytes, and macrophages, triggers the MyD88-dependent signaling pathway.[3][4] This leads to the production of pro-inflammatory cytokines and type I interferons, culminating in the activation of cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses, which can result in tumor cell lysis.[5] These immunological effects make **Telratolimod** a promising candidate for cancer immunotherapy.

This document provides detailed protocols for the preparation of **Telratolimod** for in vivo injections in preclinical research settings.

Physicochemical Properties and Storage

Telratolimod is a crystalline solid. Its solubility is a critical factor in preparing formulations for in vivo use.

Property	Value	Source
Molecular Formula	C36H59N5O2	
Molecular Weight	593.9 g/mol	
Appearance	White to light yellow solid powder	
Solubility	DMSO: Slightly soluble (~62.5 mg/mL) Ethanol: Slightly soluble (~50 mg/mL)	
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.	
Stability	≥ 4 years	

Experimental Protocols for In Vivo Injection

The appropriate formulation for **Telratolimod** depends on the intended route of administration and the experimental model. Due to its limited aqueous solubility, it is often prepared as a suspension or in a vehicle containing co-solvents. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.

Protocol 1: Formulation for Intraperitoneal or Oral Administration (Suspension)

This protocol is suitable for preparing a suspended solution of **Telratolimod**.

Materials:

- **Telratolimod** powder
- Dimethyl sulfoxide (DMSO), fresh
- PEG300

- Tween-80
- Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- (Optional) Sonicator

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh the desired amount of **Telratolimod** powder.
 - Dissolve the powder in fresh DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use of hygroscopic DMSO can negatively impact solubility. Sonication or gentle warming may be required to fully dissolve the compound.
- Prepare the Vehicle:
 - In a sterile tube, combine the following components in the specified ratio, ensuring to mix well after each addition:
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline or PBS
- Prepare the Final Formulation:
 - Add 10% of the **Telratolimod** stock solution to the prepared vehicle. For example, to prepare 1 mL of the final formulation, add 100 μ L of the 20.8 mg/mL **Telratolimod** stock solution to 900 μ L of the vehicle.

- Vortex the mixture thoroughly to ensure a uniform suspension.

Protocol 2: Formulation for Intratumoral, Subcutaneous, or Intravenous Injection (Clear Solution or Suspension)

For routes requiring a clear solution or a fine suspension, the following formulations can be considered.

Option A: SBE- β -CD Formulation (Suspension)

This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE- β -CD) to improve the solubility and stability of **Telratolimod**.

Materials:

- **Telratolimod** powder
- DMSO, fresh
- 20% SBE- β -CD in Saline
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer

Procedure:

- Prepare a Stock Solution:
 - Prepare a concentrated stock solution of **Telratolimod** in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
- Prepare the Final Formulation:
 - Add 10% of the **Telratolimod** stock solution to 90% of the 20% SBE- β -CD in Saline solution. For instance, for 1 mL of the final formulation, add 100 μ L of the 20.8 mg/mL

Telratolimod stock solution to 900 μ L of 20% SBE- β -CD in Saline.

- Mix thoroughly by vortexing.

Option B: Corn Oil Formulation (Clear Solution)

This formulation is suitable for subcutaneous or intramuscular injections where a depot effect might be desired.

Materials:

- **Telratolimod** powder
- Ethanol (EtOH) or DMSO, fresh
- Corn oil
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer

Procedure:

- Prepare a Stock Solution:
 - Prepare a concentrated stock solution of **Telratolimod** in either fresh DMSO or Ethanol. For example, 25.0 mg/mL in Ethanol.
- Prepare the Final Formulation:
 - Add 10% of the **Telratolimod** stock solution to 90% corn oil. For example, to prepare 1 mL of the final formulation, add 100 μ L of the 25.0 mg/mL **Telratolimod** stock solution to 900 μ L of corn oil.
 - Mix thoroughly by vortexing until a clear solution is obtained.

Dosing and Administration

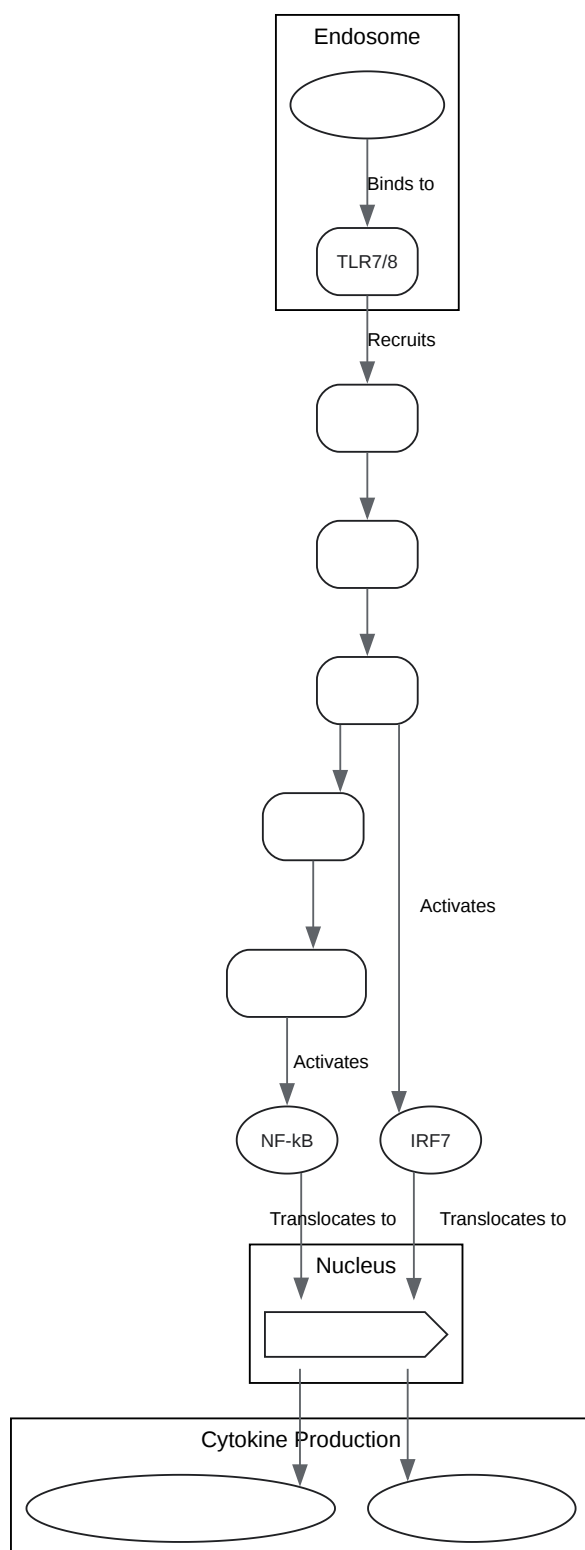
The dosage and administration route of **Telratolimod** can vary depending on the animal model and the therapeutic goal.

Animal Model	Dosage	Administration Route	Reference
BALB/c mice with CT26 colon carcinoma	50 µg or 100 µg	Intratumoral	
B16F10 mouse melanoma model	0.2 mg/kg	Intratumoral	
Mouse splenocytes (ex vivo)	1 mg/kg	Not specified	
B6129SF1/J mice with KPC tumors	2 mg/kg	Intravenous	

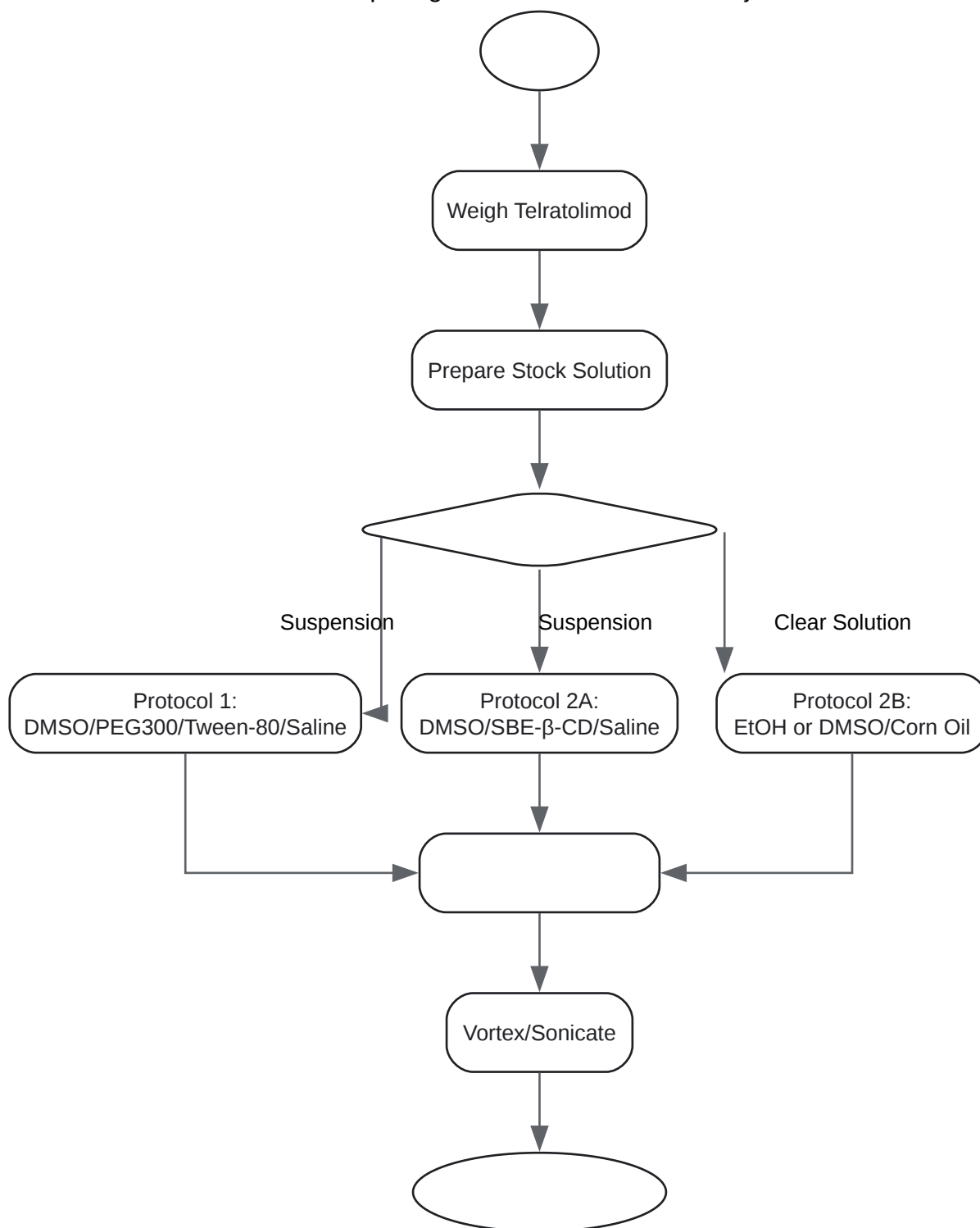
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **Telratolimod** and the general workflow for preparing it for in vivo injection.

Telratolimod (TLR7/8 Agonist) Signaling Pathway

[Click to download full resolution via product page](#)Caption: **Telratolimod** signaling pathway.

Workflow for Preparing Telratolimod for In Vivo Injection

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